1-(3-Bromobenzyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the transformation of carbonyl compounds and the rearrangement of anionic enolates . The specific reaction conditions may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.
Addition Reactions: The carbonyl groups in the piperidine-2,4-dione moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Mechanism of Action
. These interactions can include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Bromobenzyl)piperidine-2,4-dione include:
- 1-(4-Bromobenzyl)piperidine-2,4-dione
- 1-(3,4-Dichlorobenzyl)piperidine-2,4-dione
- 1-(4-Fluorobenzyl)piperidine-2,4-dione
Uniqueness
This compound is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2 |
InChI Key |
MMLFYVIGJPOBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.